molecular formula C9H7NO B1301070 2,3-dihydrobenzo[b]furan-5-carbonitrile CAS No. 84944-75-2

2,3-dihydrobenzo[b]furan-5-carbonitrile

Cat. No.: B1301070
CAS No.: 84944-75-2
M. Wt: 145.16 g/mol
InChI Key: QHTVULDSSWHXKV-UHFFFAOYSA-N
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Description

2,3-dihydrobenzo[b]furan-5-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydrobenzo[b]furan-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-(2-hydroxyphenyl)acetonitrile using acid catalysts. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial processes to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydrobenzo[b]furan-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzofuran derivatives with different functional groups, such as amines, alcohols, and carboxylic acids.

Scientific Research Applications

2,3-dihydrobenzo[b]furan-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-dihydrobenzo[b]furan-5-carbonitrile and its derivatives often involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation or microbial growth. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid
  • 2,3-Dihydro-1-benzofuran-4-carbonitrile
  • 2,3-Dihydro-1-benzofuran-7-carbonitrile

Uniqueness

2,3-dihydrobenzo[b]furan-5-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitrile group can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTVULDSSWHXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371144
Record name 2,3-dihydro-1-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84944-75-2
Record name 2,3-dihydro-1-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydrobenzo[b]furan-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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